molecular formula C18H21N3O3S B15109362 1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole

1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole

Cat. No.: B15109362
M. Wt: 359.4 g/mol
InChI Key: VAYMBHBAPSPNMN-UHFFFAOYSA-N
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Description

1-{[3-(Propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole is a sulfonyl-substituted benzotriazole derivative characterized by a benzotriazole core linked to a phenyl ring bearing isopropyl (propan-2-yl) and propoxy substituents. This compound’s structural features suggest applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., UV stabilizers), though direct pharmacological data are absent in the provided evidence .

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

359.4 g/mol

IUPAC Name

1-(3-propan-2-yl-4-propoxyphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C18H21N3O3S/c1-4-11-24-18-10-9-14(12-15(18)13(2)3)25(22,23)21-17-8-6-5-7-16(17)19-20-21/h5-10,12-13H,4,11H2,1-3H3

InChI Key

VAYMBHBAPSPNMN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the benzotriazole core with a sulfonyl chloride derivative under basic conditions.

    Substitution on the Phenyl Ring: The substituted phenyl ring can be synthesized by Friedel-Crafts alkylation and etherification reactions, followed by coupling with the sulfonylated benzotriazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzotriazole core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Used as a corrosion inhibitor and UV stabilizer in materials science.

Mechanism of Action

The mechanism of action of 1-{[3-(propan-2-yl)-4-propoxyphenyl]sulfonyl}-1H-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole core can form π–π stacking interactions and hydrogen bonds with biological molecules, leading to various biological effects. The sulfonyl group can also participate in covalent bonding with target proteins, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Benzotriazole vs. Benzimidazole
  • Target Compound : The benzotriazole core contains three adjacent nitrogen atoms in a five-membered aromatic ring, conferring strong electron-withdrawing effects and thermal stability .
  • This may alter binding interactions in biological systems .
Benzotriazole vs. Triazole Derivatives
  • 1,2,4-Triazole Sulfides (): Derivatives such as 3-[(4-fluorobenzyl)sulfanyl]-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole replace the sulfonyl group with a sulfanyl (-S-) moiety. Sulfonyl groups enhance oxidative stability and hydrogen-bond acceptor capacity compared to sulfanyl groups, which are more prone to oxidation .

Substituent Effects on the Phenyl Ring

Propoxy vs. Ethoxy/Methoxy Groups
  • Propoxy Group : The target compound’s 4-propoxy substituent increases lipophilicity (logP) compared to shorter alkoxy chains (e.g., methoxy or ethoxy in , compounds 5–6). This may improve membrane permeability but reduce solubility .
  • Isopropyl vs. Trifluoroethoxy : In 1-(4-methylphenylsulfonyl)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]-methylsulfanyl}-1H-benzimidazole (), the trifluoroethoxy group introduces strong electron-withdrawing effects, whereas the isopropyl group in the target compound provides steric hindrance without significantly altering electronic properties .
Halogenated vs. Alkyl Substituents
  • Fluoro-Benzyl Derivatives (): Fluorine substituents, as in 4-fluorobenzyl analogs, enhance metabolic stability and bioavailability via reduced cytochrome P450 interactions. The target compound’s lack of halogens may increase susceptibility to oxidative metabolism .

Sulfonyl Group Modifications

Sulfonyl vs. Sulfonamide Groups
  • Sulfonamide Analogs: In encorafenib (), a sulfonamide (-SO₂NH-) group enables additional hydrogen-bond donor interactions, which are absent in the target compound. This difference could influence target selectivity in kinase inhibition .

Pharmacological and Physicochemical Properties

Hypoglycemic Activity
  • Sulfonyl Triazoles (): Compounds like 1-(mesitylen-2-sulfonyl)-1H-1,2,4-triazole exhibit hypoglycemic activity via glucose regulation mechanisms. The target compound’s benzotriazole core and propoxy/isopropyl substituents may similarly modulate metabolic pathways, though experimental validation is needed .
Lipophilicity and Solubility
  • Comparative Data :

    Compound Core Structure Substituents logP* (Predicted)
    Target Compound Benzotriazole 4-Propoxy, 3-Isopropyl 3.8–4.2
    , Compound 7 Benzamide 4-Propoxy, 3-Hydroxy 2.5–3.0
    Triazole 1,2,4-Triazole 4-Fluorobenzyl, Methyl 4.1–4.5

    *logP values estimated using fragment-based methods.

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